molecular formula C19H19N7 B6453312 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoline CAS No. 2549053-11-2

4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoline

Cat. No. B6453312
CAS RN: 2549053-11-2
M. Wt: 345.4 g/mol
InChI Key: WACLFATYGGSFFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . It is an important construction motif for the development of new drugs . Purine is a heterocyclic aromatic organic compound, consisting of a pyrimidine ring fused to an imidazole ring . It is found in many biological molecules, such as DNA and RNA .


Synthesis Analysis

Quinoline and its derivatives can be synthesized through various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . The synthesis of specific quinoline derivatives has been reported in the literature .


Molecular Structure Analysis

The molecular structure of quinoline consists of a benzene ring fused to a pyridine ring . The structure of purine consists of a pyrimidine ring fused to an imidazole ring .


Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . It forms salts with acids and exhibits reactions similar to benzene and pyridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, quinoline is a weak tertiary base, it forms salts with acids and exhibits reactions similar to benzene and pyridine .

Future Directions

The future directions in the study of quinoline and purine derivatives would likely involve the design and synthesis of novel derivatives with improved therapeutic effects and lesser side effects .

properties

IUPAC Name

4-[4-(7-methylpurin-6-yl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7/c1-24-13-23-18-17(24)19(22-12-21-18)26-10-8-25(9-11-26)16-6-7-20-15-5-3-2-4-14(15)16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACLFATYGGSFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=CC=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.